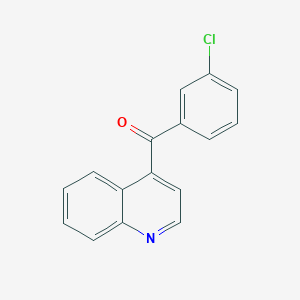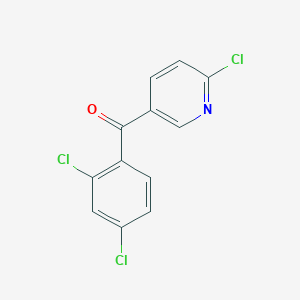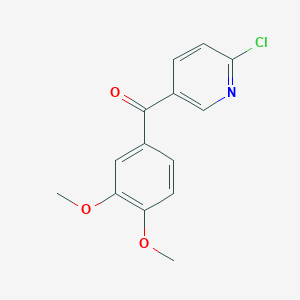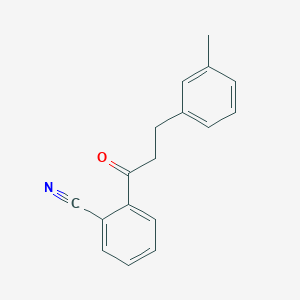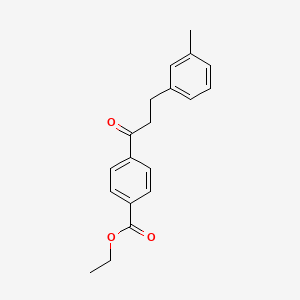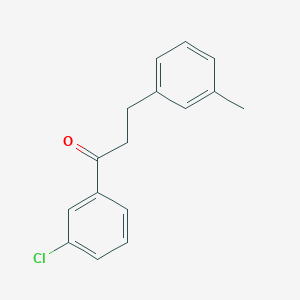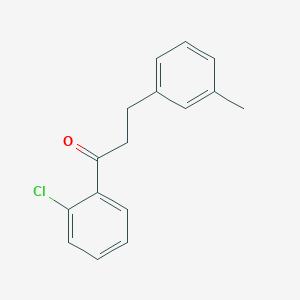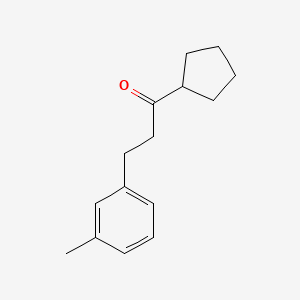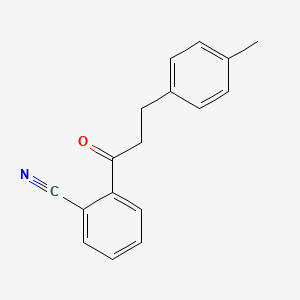
3-(3-Chlorophenyl)-2',3'-dichloropropiophenone
Übersicht
Beschreibung
The compound "3-(3-Chlorophenyl)-2',3'-dichloropropiophenone" is closely related to the class of compounds known as chlorophenols, which are characterized by the presence of chlorine atoms attached to a phenol ring. Chlorophenols are significant due to their various industrial applications and environmental impact as pollutants. The analysis and detection of chlorophenols, as well as the study of their chemical behavior, are of great interest in environmental chemistry .
Synthesis Analysis
The synthesis of chlorophenol derivatives can involve reagents that introduce chloromethyl groups to olefins, as seen in the preparation of trichloromethylated (Z)-olefins using 3,3,3-trichloropropyl-1-triphenylphosphorane . Although the specific synthesis of "3-(3-Chlorophenyl)-2',3'-dichloropropiophenone" is not detailed in the provided papers, similar synthetic strategies may be employed, utilizing chlorination reagents and base-mediated deprotonation to construct the chlorophenyl moiety.
Molecular Structure Analysis
The molecular structure of chlorophenol derivatives can be quite complex, with various substituents influencing the overall geometry of the molecule. For instance, a related compound, (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, exhibits a dihedral angle between its chloro-substituted benzene rings, which is a significant factor in its biological activity . This suggests that the molecular structure of "3-(3-Chlorophenyl)-2',3'-dichloropropiophenone" would also be influenced by the positions and angles of its chlorophenyl groups, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
Chlorophenols, including those with multiple chlorine substituents, can undergo various chemical reactions, such as dehalogenation and oxidation. Ultrasonic induced dehalogenation has been observed in chlorophenols, leading to the formation of dechlorinated and hydroxylated intermediate products . This indicates that "3-(3-Chlorophenyl)-2',3'-dichloropropiophenone" may also be susceptible to similar reactions, which could be relevant in environmental degradation processes or synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenols are crucial for their analysis and environmental impact assessment. Techniques such as capillary electrophoresis coupled with amperometric detection using a boron-doped diamond microelectrode have been employed for the sensitive and reproducible detection of chlorinated phenols . Additionally, gas chromatography–mass spectrometry after solid-phase extraction and trimethylsilylation has been optimized for the determination of various chlorophenols in environmental water samples . These methods highlight the importance of understanding the physical and chemical properties of chlorophenols, including solubility, volatility, and reactivity, which are essential for their detection and quantification in environmental studies.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Research has extensively evaluated the environmental consequences of chlorophenols, including their toxicity to aquatic and mammalian life. Chlorophenols may exhibit moderate to high persistence in the environment, depending on the presence of biodegrading microflora and environmental conditions. Their bioaccumulation potential is considered low, but they possess strong organoleptic effects that can impact water quality (K. Krijgsheld & A. D. Gen, 1986).
Biodegradation and Treatment Strategies
The degradation of chlorinated hydrocarbons, including chlorophenols, is crucial for mitigating their environmental impact. Zero valent iron and iron-based bimetallic systems have been studied for their ability to efficiently dechlorinate chlorophenols, highlighting the potential for remediation technologies to address contamination by similar chlorinated compounds (B. Gunawardana, N. Singhal, & P. Swedlund, 2011).
Chemical Synthesis and Applications
The development of selective processes for the synthesis of commercially important chlorinated phenols, including methods to achieve high regioselectivity in chlorination reactions, can be relevant to the synthesis and applications of 3-(3-Chlorophenyl)-2',3'-dichloropropiophenone. This research underlines the commercial and industrial relevance of chlorophenols and their derivatives in various sectors (Keith Smith & G. El‐Hiti, 2021).
Safety and Hazards
While specific safety data for “3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone” is not available, related compounds like 3-Chlorophenyl isocyanate are considered hazardous. They are flammable, cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .
Wirkmechanismus
Target of Action
The primary target of 3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone is the electron transport chain in mitochondria . This compound acts as a chemical inhibitor of oxidative phosphorylation .
Mode of Action
3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), interacts with its targets by causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . The compound acts essentially as an ionophore and reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
The affected pathway is the oxidative phosphorylation pathway, which is a part of cellular respiration. The uncoupling effect of CCCP disrupts the proton gradient across the mitochondrial membrane, thereby inhibiting ATP synthesis . This disruption can lead to a decrease in cellular energy production and can affect various downstream cellular processes.
Result of Action
The primary result of the action of 3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone is the disruption of ATP synthesis . This can lead to a decrease in cellular energy levels and can have various effects on cellular function. For example, CCCP has been shown to induce mitophagy, a process by which damaged mitochondria are removed from the cell . Additionally, CCCP may also disrupt lysosomal degradation during autophagy .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-11-4-1-3-10(9-11)7-8-14(19)12-5-2-6-13(17)15(12)18/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQDUDWWWZEKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644448 | |
| Record name | 3-(3-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2',3'-dichloropropiophenone | |
CAS RN |
898787-35-4 | |
| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(2,3-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



